molecular formula C16H19NO3 B2823795 N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide CAS No. 2034277-64-8

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide

Cat. No.: B2823795
CAS No.: 2034277-64-8
M. Wt: 273.332
InChI Key: BKDYSIZWRPUKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide (CAS Number: 2034277-64-8) is an organic compound with a molecular formula of C 16 H 19 NO 3 and a molecular weight of 273.33 g/mol . This chemical entity features a unique structure that incorporates a benzofuran core, a hydroxypropyl group, and a cyclopropylacetamide fragment . This specific configuration contributes to its defined chemical properties, including a topological polar surface area of approximately 62.5 Ų and an XLogP3 value of 2.1, which can influence its solubility and permeability . As a building block in research, this compound is utilized in chemical and pharmaceutical development sectors for exploring new synthetic pathways and studying structure-activity relationships . The presence of both hydrogen bond donor and acceptor sites within the molecule makes it a compound of interest for various in vitro investigations. Please Note: This product is sold for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for human or animal use, or for diagnostic procedures .

Properties

IUPAC Name

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-16(19,10-17-15(18)8-11-6-7-11)14-9-12-4-2-3-5-13(12)20-14/h2-5,9,11,19H,6-8,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDYSIZWRPUKBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1CC1)(C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The benzofuran ring can be reduced under specific conditions to form dihydrobenzofuran derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of dihydrobenzofuran derivatives.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring is known to interact with various enzymes and receptors, leading to its biological effects . The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the cyclopropylacetamide moiety can contribute to its stability and binding affinity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural and physicochemical properties of N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide and related compounds derived from the evidence:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Functional Role
This compound Not provided Estimated: C₁₇H₁₉NO₃ ~300 (estimated) Benzofuran core, hydroxypropyl chain, cyclopropylacetamide Potential CNS or metabolic modulator
N-[2-(1-Benzofuran-2-yl)-2-hydroxypropyl]-2-bromo-5-methoxybenzamide (BI82850) 2034277-16-0 C₁₉H₁₈BrNO₄ 404.25 Benzofuran core, bromo-methoxybenzamide substituent Likely bioactive scaffold (e.g., kinase inhibition)
2-(2-Methylphenoxy)-N-{[1-(thiophen-2-yl)cyclopropyl]methyl}acetamide (BI82849) 1203374-32-6 C₁₇H₁₉NO₂S 301.40 Thiophene-cyclopropane hybrid, methylphenoxyacetamide Anticonvulsant or ion channel activity
2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide (HR465417) 1353957-70-6 C₁₇H₂₄N₃O 287.40 Benzylpyrrolidine, cyclopropylacetamide, aminoethyl chain Neuropharmacological applications
Key Findings from Structural Comparisons

Benzofuran vs.

Substituent Effects on Solubility and Activity :

  • The hydroxypropyl group in the target compound likely improves water solubility compared to BI82850’s bromo-methoxybenzamide group (which increases molecular weight and lipophilicity).
  • HR465417’s benzylpyrrolidine substituent introduces a bulky tertiary amine, suggesting possible applications in neurotransmission modulation due to structural similarity to psychoactive agents.

In HR465417, the cyclopropane is part of a secondary amine system, which may influence its pharmacokinetic profile.

Contradictions and Limitations
  • lists perfluoroalkylated acetamides (e.g., 2738952-61-7), which are structurally distinct due to their extreme hydrophobicity and environmental persistence.
  • ’s cosmetic ingredients (e.g., dioleoyl edthp-monium methosulfate) demonstrate acetamide derivatives’ versatility but lack pharmacological relevance to the target compound.

Recommendations :

  • Conduct solubility and permeability assays to validate the hydroxypropyl group’s role.
  • Explore synergistic effects of benzofuran and cyclopropane moieties in target engagement assays.

Q & A

Q. What are the common synthetic routes for N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-cyclopropylacetamide, and what challenges arise during synthesis?

Methodological Answer: The synthesis involves multi-step reactions starting with benzofuran and cyclopropyl precursors. A typical route includes:

  • Alkylation : Coupling 1-benzofuran-2-yl derivatives with 2-cyclopropylacetamide via nucleophilic substitution under basic conditions (e.g., NaH in THF) .
  • Hydroxypropyl Group Introduction : Hydroxylation of the intermediate using oxidizing agents like KMnO₄ or enzymatic methods to ensure stereochemical control .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .
    Challenges : Low yields (30–40%) due to steric hindrance from the cyclopropyl group and benzofuran ring. Optimizing solvent polarity (e.g., DMF vs. THF) and reaction time (12–24 hrs) can mitigate this .

Q. How can researchers confirm the molecular structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.4–7.6 ppm (benzofuran aromatic protons), δ 4.2–4.5 ppm (hydroxypropyl -CH₂-), and δ 1.2–1.5 ppm (cyclopropyl -CH₂-) .
    • ¹³C NMR : Carbonyl resonance at ~170 ppm (amide C=O) and cyclopropyl carbons at 10–15 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>98% required for biological assays) .

Q. What in vitro models are suitable for preliminary pharmacological screening?

Methodological Answer:

  • Cytotoxicity Assays : MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
  • Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yield and stereochemical inconsistencies in synthesis?

Methodological Answer:

  • Catalyst Screening : Compare palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for coupling efficiency .
  • Solvent Effects : Test polar aprotic solvents (DMAC, DMSO) to enhance intermediate solubility .
  • Stereochemical Control : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts .
    Data Analysis : Apply Design of Experiments (DoE) to identify critical variables (temperature, solvent ratio) and reduce batch-to-batch variability .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ across assays)?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell passage numbers, serum-free media, and incubation times (e.g., 48 hrs for MTT) .
  • Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) using radioligand binding assays to rule out non-specific effects .
  • Metabolic Stability : Pre-treat compounds with liver microsomes (human/rat) to assess degradation rates influencing activity .

Q. What computational methods predict the compound’s mechanism of action and pharmacokinetics?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with benzofuran-binding targets (e.g., COX-2 or 5-HT receptors) .
  • ADMET Prediction : SwissADME or pkCSM to estimate bioavailability (%F >30), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition .
  • Molecular Dynamics (MD) Simulations : GROMACS to simulate ligand-protein stability over 100 ns trajectories, focusing on hydrogen bonding (e.g., hydroxypropyl-OH with Ser530 in COX-2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.